molecular formula C15H15ClN4O B11196767 3-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

3-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11196767
M. Wt: 302.76 g/mol
InChI Key: CDOVBPOEKUJGAC-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 3-chloro group and a pyrimidin-5-yl moiety linked to a pyrrolidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or acetonitrile (CH3CN).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce lactams or other oxidized species.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can affect various biochemical pathways, including signal transduction, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and development.

Properties

Molecular Formula

C15H15ClN4O

Molecular Weight

302.76 g/mol

IUPAC Name

3-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C15H15ClN4O/c16-12-5-3-4-11(8-12)14(21)19-13-9-17-15(18-10-13)20-6-1-2-7-20/h3-5,8-10H,1-2,6-7H2,(H,19,21)

InChI Key

CDOVBPOEKUJGAC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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